molecular formula C20H20N2O3 B11336680 2-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide

2-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide

Cat. No.: B11336680
M. Wt: 336.4 g/mol
InChI Key: ONBHXKRRWUKNDA-UHFFFAOYSA-N
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Description

2-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxy group attached to both the benzamide and quinoline moieties, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the condensation of 8-ethoxyquinoline-5-amine with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF). The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric activator of enzymes, modulating their activity by binding to sites other than the active site. This can lead to changes in enzyme conformation and function, ultimately affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide stands out due to its dual ethoxy substitution, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-ethoxy-N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C20H20N2O3/c1-3-24-17-10-6-5-8-15(17)20(23)22-16-11-12-18(25-4-2)19-14(16)9-7-13-21-19/h5-13H,3-4H2,1-2H3,(H,22,23)

InChI Key

ONBHXKRRWUKNDA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3OCC)C=CC=N2

Origin of Product

United States

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